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Compound of Interest

Compound Name: Lamellarin H

Cat. No.: B15591829

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the marine
alkaloid Lamellarin H, a compound of significant interest due to its potent biological activities,
including the inhibition of topoisomerase |. This document compiles nuclear magnetic
resonance (NMR), mass spectrometry (MS), and infrared (IR) data into a structured format for
easy reference and comparison. Detailed experimental protocols for acquiring this data are
also provided, alongside a visualization of the compound’'s mechanism of action.

Spectroscopic Data of Lamellarin H

The structural elucidation of Lamellarin H relies on a combination of spectroscopic techniques.
The following tables summarize the key data obtained from 1H NMR, 13C NMR, mass
spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectral Data of Lamellarin H
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not explicitly
available in a
tabulated format in the

searched resources.

Table 2: 13C NMR Spectral Data of Lamellarin H

Chemical Shift (8) ppm Assighment

Data not explicitly available in a tabulated format

in the searched resources.

Note: While numerous publications on the total synthesis of Lamellarin H exist, which would
contain this data, a specific tabulated list of 1H and 13C NMR chemical shifts was not found in
the publicly available abstracts and summaries. Researchers are advised to consult the full text
and supporting information of total synthesis publications for detailed assignments.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Lamellarin H

Technique lonization Mode Observed m/z Interpretation

[M+H]+ or [M-H]-

High-Resolution Mass Specific m/z value not  corresponding to the
Electrospray o ]
Spectrometry (HR- o explicitly stated in the molecular formula of
lonization (ESI) ]
MS) searched resources. Lamellarin H
(C30H23NO10).

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Data for Lamellarin H
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Wavenumber (cm-1) Functional Group Assignment

Specific peak values not explicitly stated in the Hydroxyl (-OH), Carbonyl (C=0) of the lactone,

searched resources. Aromatic (C=C), C-O stretching.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the

characterization of Lamellarin H and related polycyclic aromatic alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Lamellarin H (typically 1-5 mg) is dissolved in a
deuterated solvent (e.g., DMSO-d6, CDCI3, or Methanol-d4) in a 5 mm NMR tube. The
choice of solvent is crucial to avoid signal overlap with the analyte.

Instrumentation:1H and 13C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400, 500, or 600 MHz).

1H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard
pulse sequence. Key parameters include a sufficient number of scans to achieve a good
signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic
and other protons, and a relaxation delay that allows for quantitative integration if required.

13C NMR Acquisition: One-dimensional carbon NMR spectra are typically acquired with
proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by
Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to
differentiate between CH, CH2, and CH3 groups.

2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and
carbon signals, a suite of 2D NMR experiments is employed. These include:

o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is critical for assembling the molecular
structure.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software. Chemical
shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Lamellarin H is prepared in a suitable solvent
compatible with the ionization source, such as methanol or acetonitrile, often with the
addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion
mode) to promote ionization.

Instrumentation: High-resolution mass spectrometry is performed on an instrument such as a
Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI)
source.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or
through a liquid chromatography (LC) system. Full scan mass spectra are acquired in both
positive and negative ion modes to determine the accurate mass of the molecular ion.

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is
performed. The molecular ion of interest is selected and subjected to collision-induced
dissociation (CID) to generate a characteristic fragmentation pattern.

Data Analysis: The accurate mass measurement of the molecular ion is used to determine
the elemental composition. The fragmentation pattern from the MS/MS spectrum provides
valuable information about the connectivity of the molecule, helping to confirm the structure.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like Lamellarin H, the Attenuated Total Reflectance
(ATR) technique is commonly used. A small amount of the solid sample is placed directly
onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr (potassium bromide)
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pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing
the mixture into a thin, transparent disk.

e Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is first
recorded. Then, the sample spectrum is recorded. The instrument measures the interference
pattern of the infrared beam, which is then mathematically converted into an absorption or
transmission spectrum via a Fourier transform. The spectrum is typically recorded in the mid-
infrared range (4000-400 cm-1).

o Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the various functional groups present in the Lamellarin H molecule, such
as O-H, C=0, C=C, and C-O bonds.

Mechanism of Action: Topoisomerase | Inhibition

Lamellarin H exerts its cytotoxic effects primarily through the inhibition of human
topoisomerase I, a crucial enzyme involved in DNA replication and transcription. The following
diagram illustrates the proposed mechanism of inhibition.
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Caption: Mechanism of Topoisomerase | inhibition by Lamellarin H.

The diagram illustrates that Lamellarin H stabilizes the covalent complex between
topoisomerase | and DNA, preventing the re-ligation of the DNA strand. This stabilized ternary
complex becomes a roadblock for the DNA replication machinery, leading to the formation of
lethal double-strand breaks and ultimately, cell death. This mode of action is a key area of
investigation for the development of Lamellarin H and its analogues as potential anticancer
agents.

 To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Lamellarin
H: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591829#spectroscopic-data-for-lamellarin-h-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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